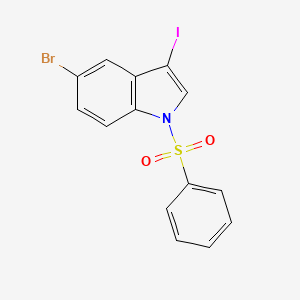

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

Description

Historical Context of Substituted Indole Research

The development of substituted indole chemistry traces its origins to the foundational work of the late nineteenth century, when Emil Fischer established the groundbreaking Fischer Indole Synthesis in the 1880s. This seminal methodology provided the first systematic approach to constructing the indole nucleus from phenylhydrazines and ketones or aldehydes under acidic conditions, establishing the cornerstone for all subsequent indole synthetic research. The Fischer synthesis not only demonstrated the feasibility of indole construction but also revealed the inherent reactivity patterns that would guide future substitution strategies.

Following Fischer's pioneering contributions, the early twentieth century witnessed the emergence of additional indole construction methods, including the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method, each offering unique approaches to indole derivatives with varying substitution patterns. These early methodologies laid the groundwork for understanding indole reactivity and established the fundamental principles that would eventually enable the synthesis of highly substituted derivatives like this compound. The evolution from these classical methods to contemporary approaches reflects the increasing sophistication of synthetic organic chemistry and the growing appreciation for the indole scaffold's versatility.

The historical progression of indole chemistry reveals a consistent trajectory toward greater structural complexity and functional group tolerance. The transition from classical thermal cyclization methods to modern metal-catalyzed processes, carbon-hydrogen activation strategies, and green synthesis approaches demonstrates the field's evolution in response to both synthetic challenges and environmental considerations. This historical context illuminates how compounds like this compound represent the culmination of decades of methodological development and mechanistic understanding.

The development of halogenation strategies for indoles represents a particularly significant chapter in this historical narrative. Early halogenation attempts relied on harsh electrophilic conditions that often resulted in poor regioselectivity and limited functional group compatibility. The evolution toward milder, more selective halogenation methods, including the use of environmentally friendly oxidants like oxone-halide systems, has enabled the preparation of complex polyhalogenated indoles with precise substitution patterns. This historical progression provides essential context for understanding how modern synthetic methods have made possible the preparation of sophisticated derivatives like this compound.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted indole derivatives, reflecting the compound's complex substitution pattern and functional group hierarchy. The name precisely describes the three distinct substituents: a bromine atom at position 5 of the benzene ring, an iodine atom at position 3 of the pyrrole ring, and a phenylsulfonyl group attached to the nitrogen atom at position 1. This nomenclature system ensures unambiguous identification of the compound's structure and enables clear communication among researchers working with related derivatives.

From a structural classification perspective, this compound belongs to several important chemical families simultaneously. As a member of the indole class, it shares the fundamental bicyclic structure consisting of a benzene ring fused to a pyrrole ring, conferring the basic electronic and geometric properties characteristic of this heterocyclic system. The compound's classification as a halogenated indole places it within a subfamily known for enhanced biological activity and synthetic utility, while its phenylsulfonyl substitution identifies it as a protected indole derivative suitable for further synthetic manipulation.

The structural architecture of this compound can be analyzed through multiple classification frameworks. According to electronic classification, the compound represents an electron-deficient indole system, with the electron-withdrawing effects of both halogen substituents and the phenylsulfonyl group significantly altering the natural electron density distribution of the indole nucleus. This electronic modification has profound implications for the compound's reactivity patterns, making it susceptible to nucleophilic attack while reducing its propensity for electrophilic substitution reactions typical of unsubstituted indoles.

The three-dimensional structural characteristics of the compound reveal important steric considerations that influence its chemical behavior. The phenylsulfonyl group at the nitrogen position introduces significant steric bulk that can affect both molecular conformation and intermolecular interactions. The planar nature of the indole core is maintained, but the overall molecular shape is considerably altered by the presence of the bulky protecting group. This structural complexity places the compound within the category of sterically hindered indole derivatives, a classification that has important implications for its synthetic applications and potential biological activities.

Chemical Registry Information and Identifiers

The compound this compound is registered in chemical databases under the Chemical Abstracts Service number 582305-43-9, providing a unique numerical identifier that facilitates unambiguous database searches and chemical inventory management. This registry number serves as the primary means of identifying the compound across various chemical databases, commercial suppliers, and scientific literature, ensuring consistency in chemical communication and reducing the possibility of structural misidentification.

The molecular formula C₁₄H₉BrINO₂S precisely describes the atomic composition of the compound, indicating the presence of fourteen carbon atoms, nine hydrogen atoms, one bromine atom, one iodine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This formula provides essential information for mass spectrometric analysis, elemental analysis, and calculation of molecular properties. The molecular weight of 462.10 atomic mass units reflects the substantial mass contribution of the halogen substituents, particularly the iodine atom, making this compound significantly heavier than unsubstituted indole.

Table 1: Chemical Registry Information for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 582305-43-9 |

| Molecular Formula | C₁₄H₉BrINO₂S |

| Molecular Weight | 462.10 g/mol |

| Density | 1.97 g/cm³ |

| Boiling Point | 559°C at 760 mmHg |

| Flash Point | 291.9°C |

| Refractive Index | 1.73 |

The physical properties of this compound reflect the influence of its halogen substituents and aromatic character. The compound exhibits a density of 1.97 grams per cubic centimeter, significantly higher than typical organic compounds due to the presence of heavy halogen atoms. The elevated boiling point of 559 degrees Celsius at standard atmospheric pressure indicates strong intermolecular forces, likely resulting from the combination of aromatic stacking interactions and dipole-dipole interactions arising from the polar sulfonyl group.

The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide additional standardized formats for database storage and computational analysis. These structural identifiers enable automated chemical structure searching and facilitate integration with cheminformatics tools and molecular modeling software. The availability of multiple identifier formats ensures compatibility with various chemical information systems and supports the compound's inclusion in comprehensive chemical databases.

Position in Halogenated Indole Chemistry

This compound occupies a distinctive position within the broader landscape of halogenated indole chemistry, representing an advanced example of polyhalogenated indole derivatives that showcase the sophisticated substitution patterns achievable through modern synthetic methods. The compound's dual halogenation pattern distinguishes it from simpler monohalogenated indoles while its specific substitution sites reflect strategic considerations in synthetic design and functional group installation. This positioning within halogenated indole chemistry illuminates both the compound's synthetic origins and its potential applications in further chemical transformations.

The field of halogenated indole chemistry has experienced remarkable expansion over the past several decades, driven by recognition of the enhanced biological activities often associated with halogen substitution and the synthetic utility of halogen-containing intermediates. Marine natural products have provided particularly compelling examples of bioactive halogenated indoles, with numerous alkaloids containing chlorine, bromine, or iodine substituents at various positions on the indole nucleus. This natural precedent has inspired synthetic efforts to develop efficient methods for halogen installation and has highlighted the importance of regioselective halogenation strategies.

Table 2: Classification of Halogenated Indole Types

| Halogenation Pattern | Example Positions | Synthetic Accessibility | Biological Relevance |

|---|---|---|---|

| Monohalogenated | 3-, 5-, 6-, 7- | High | Moderate |

| Dihalogenated | 3,5- 3,6- 5,6- | Moderate | High |

| Polyhalogenated | 3,5,7- 2,3,5- | Low | Very High |

| Mixed Halogenated | Br/I, Cl/Br combinations | Variable | High |

The synthetic approaches to halogenated indoles have evolved from harsh electrophilic halogenation reactions to sophisticated metal-catalyzed processes and environmentally benign oxidative methods. The development of regioselective halogenation protocols has been particularly crucial for accessing specific substitution patterns, as the indole nucleus exhibits distinct reactivity patterns that can lead to mixture formation under non-selective conditions. The ability to install bromine and iodine atoms at specific positions, as exemplified by this compound, represents the culmination of these methodological advances.

The electronic effects of halogen substitution in indole derivatives create complex patterns of reactivity that influence both synthetic transformations and biological interactions. The presence of multiple halogens, as in this compound, results in significant electron withdrawal from the indole nucleus, altering the natural nucleophilic character of positions 2 and 3. This electronic modification can enhance the compound's ability to participate in transition metal-catalyzed cross-coupling reactions while potentially improving its biological activity through enhanced binding interactions with protein targets.

The synthetic utility of compounds like this compound extends beyond their individual properties to encompass their role as versatile intermediates in complex molecule synthesis. The differential reactivity of bromine and iodine substituents enables selective functionalization strategies, where one halogen can be replaced while the other remains intact for subsequent transformations. This synthetic flexibility has made polyhalogenated indoles valuable building blocks for natural product synthesis and pharmaceutical development.

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-3-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFSRSISJUBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651259 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582305-43-9 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation Reactions

Bromination: Typically performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature conditions to selectively brominate the 5-position.

Iodination: Achieved using iodine sources like iodine monochloride (ICl) or molecular iodine in the presence of oxidants or catalysts to introduce iodine at the 3-position.

Catalytic Coupling Method (Microwave-Assisted)

A notable method involves palladium-catalyzed coupling under microwave irradiation:

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | Sodium carbonate (2M aqueous solution) |

| Solvent | 1,2-Dimethoxyethane (DME) and water |

| Temperature | 100 °C |

| Heating Method | Microwave irradiation (100 W power) |

| Reaction Vessel | Microwave reaction vessel |

| Work-up | Solvent removal under vacuum, purification by flash chromatography using n-hexane:ethyl acetate (9:1) as eluent |

| Yield | High yields reported (exact yield depends on substrate and conditions) |

This method is efficient for coupling reactions involving halogenated indole derivatives and phenylsulfonyl groups, providing a rapid and clean synthesis route.

Industrial and Scale-Up Considerations

In industrial settings, large-scale batch reactors are employed with precise control over reaction parameters such as temperature, pressure, and reagent addition rates. Automated monitoring systems ensure reproducibility, high yield, and purity. The halogenation steps are carefully controlled to avoid side reactions and ensure selective mono-halogenation.

Alternative Synthetic Routes and Related Processes

Patent WO2010049952A2 describes a novel process related to the preparation of 5-substituted indole derivatives, which can be adapted for preparing this compound or its analogs. Key aspects include:

- Use of Heck coupling reactions involving 5-bromoindole derivatives and phenyl vinyl sulfone under palladium catalysis.

- Avoidance of dimer impurities by omitting indole N-acetylation steps.

- Use of bases such as DIPEA and solvents like DMF or acetonitrile at 50-120 °C.

- Catalytic hydrogenation or hydride reductions (e.g., LiAlH4, NaBH4) for subsequent transformations.

- Lewis acids (e.g., ZnCl2) employed in Grignard-type reactions for side-chain attachments.

Although the patent focuses on Eletriptan synthesis, the described methodologies and reaction conditions provide valuable insights into preparing halogenated phenylsulfonyl indole derivatives with high purity and yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Catalysts/Agents | Solvents | Temperature/Pressure | Notes |

|---|---|---|---|---|---|

| Bromination of phenylsulfonyl indole | N-bromosuccinimide (NBS) or Br2 | None or mild catalyst | Organic solvents (e.g., CH2Cl2) | Ambient to moderate heat | Selective bromination at 5-position |

| Iodination | Iodine (I2), iodine monochloride (ICl) | Oxidants or catalysts | Organic solvents | Controlled temperature | Selective iodination at 3-position |

| Palladium-catalyzed coupling | Pd(PPh3)4, Na2CO3 | Pd(0) catalyst | 1,2-Dimethoxyethane + water | 100 °C, microwave irradiation | Efficient coupling and halogenation |

| Heck reaction (alternative) | Phenyl vinyl sulfone, base (DIPEA, K2CO3) | Pd or Ni catalysts | DMF, acetonitrile | 50-120 °C | Used for coupling with phenylsulfonyl groups |

| Reduction steps | LiAlH4, NaBH4, Pd/C catalytic hydrogenation | Hydride reagents or Pd/C catalyst | THF, MeOH, EtOH | 0-100 °C, H2 pressure 15-80 psi | For further functional group modifications |

Research Findings and Notes

- Microwave-assisted palladium-catalyzed coupling significantly reduces reaction time and improves yield compared to conventional heating methods.

- The phenylsulfonyl group stabilizes the indole nitrogen, facilitating regioselective halogenation and improving product stability.

- Avoidance of indole N-acetylation steps in synthesis improves cost-efficiency and reduces purification complexity.

- Use of bases such as sodium carbonate or DIPEA is critical to maintain reaction efficiency and catalyst activity.

- The choice of solvent influences reaction rates and selectivity, with polar aprotic solvents like DMF and DME being preferred.

- Industrial processes emphasize controlled batch reactions with automated monitoring to ensure reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.

Oxidation and Reduction: It can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions to remove halogen atoms.

Common Reagents and Conditions:

Halogenation: Bromine, iodine, and suitable catalysts.

Sulfonylation: Phenylsulfonyl chloride and bases like pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution Products: Various halogenated indole derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-1-(phenylsulfonyl)indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases .

Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms and the phenylsulfonyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Halogen Variations

The compound’s closest structural analogs include:

- 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS: 105367): Bromine at the 4-position instead of 3.

- 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS: 105368): Bromine at the 7-position.

These isomers share the same molecular formula and weight but differ in bromine substitution patterns, leading to distinct electronic and steric properties. For example, the 5-bromo derivative exhibits a dihedral angle of 79.08° between the indole and sulfonylphenyl rings, whereas analogs like 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole show angles of 82.98° , indicating conformational flexibility influenced by substituent position .

Substituent Modifications on the Sulfonyl Group

- 5-Bromo-2-(4-methoxyphenyl)-3-(phenylsulfinyl)indole (8) : Features a sulfinyl (-SO) group instead of sulfonyl (-SO₂) and a 4-methoxyphenyl substituent. This modification reduces steric bulk but increases oxidation sensitivity, as seen in its synthesis via H₂O₂-mediated oxidation of the sulfenyl precursor .

- Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylate : Incorporates an acrylate ester at the 3-position, enhancing π-conjugation and altering reactivity in cross-coupling reactions .

Functional Group Replacements

- 3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) : Replaces iodine with an imidazole ring, increasing hydrogen-bonding capacity. This derivative has a lower melting point (141–142°C ) compared to the sulfonyl-protected indole, which typically melts above 195°C .

- 5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) : Substitutes iodine with a triazole-ethyl group, enabling click chemistry applications. Its ¹H NMR shows distinct methoxy signals at δ 3.72 ppm , absent in the iodinated parent compound .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Table 2: Dihedral Angles in Sulfonylindole Derivatives

Biological Activity

5-Bromo-3-iodo-1-(phenylsulfonyl)indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This indole derivative exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, among other roles. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

This compound interacts with various biomolecules, influencing their activity through:

- Binding Affinity : The compound binds to specific enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves interactions with key amino acid residues in the active or allosteric sites of these biomolecules.

- Cellular Effects : The compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of proteins involved in signaling cascades.

The compound is involved in several biochemical pathways and exhibits a range of biological activities:

- Antiviral Activity : It has shown promise in inhibiting viral replication.

- Anticancer Properties : Various studies indicate that it can inhibit cancer cell proliferation and induce apoptosis .

- Antimicrobial Effects : The compound demonstrates activity against a variety of pathogens, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Bromo-1-(phenylsulfonyl)indole | Moderate anticancer activity | Lacks iodine substitution |

| 3-Iodo-1-(phenylsulfonyl)indole | Antimicrobial properties | Iodine enhances reactivity |

| 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | Broad-spectrum activity | Unique pyrrolo structure enhances efficacy |

The presence of both bromine and iodine atoms in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Anticancer Activity

In recent studies, this compound has been investigated for its anticancer effects. For example, it was tested against various cancer cell lines, showing significant inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.

One study highlighted that this compound induced apoptosis in HeLa cells by disrupting mitochondrial function and activating caspase pathways. The mechanism involved the modulation of key signaling proteins that regulate cell survival and death .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For instance, animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support its potential application in cancer therapy and warrant further clinical investigations.

Q & A

Q. Methodology :

- Step 1 : Core indole functionalization : Begin with halogenation (Br/I) at positions 5 and 3 of the indole scaffold. For example, CuI-catalyzed cycloaddition reactions (e.g., azide-alkyne "click chemistry") are effective for introducing substituents .

- Step 2 : Sulfonylation : React the intermediate with phenylsulfonyl chloride under mild acidic conditions. Oxidation of sulfenyl to sulfonyl groups can be achieved using KMnO₄/MnO₂ in CH₂Cl₂/CH₃CN (83% yield) .

- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product. Confirm purity via TLC (Rf ~0.3–0.5) .

Q. Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.3 ppm) and sulfonyl-linked carbons (δ ~135–146 ppm). For example, the phenylsulfonyl group shows distinct splitting patterns in CDCl₃ .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 462.11 for C₁₄H₉BrINO₂S) .

- TLC : Monitor reaction progress using Rf values (e.g., 0.30 in 70:30 EtOAc/Hex) .

Advanced Tip : Use ¹⁹F NMR if fluorinated analogs are synthesized (e.g., δ -114.65 for fluorine substituents) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodology :

- Solvent Systems : Polar aprotic solvents (e.g., PEG-400/DMF) enhance CuI-catalyzed reactions but may require vacuum distillation to remove residual DMF .

- Catalyst Loading : Increase CuI from 1.0 to 1.5 equivalents to improve cycloaddition efficiency (yield ↑ from 25% to 50%) .

- Workup : Precipitate impurities using water/EtOAC partitioning. Heating to 90°C under vacuum removes volatile byproducts .

Contradiction Note : Lower yields (25%) in some protocols vs. higher yields (50–83%) in others suggest solvent purity and catalyst activity are critical variables.

Advanced: How to address discrepancies in reported NMR data for sulfonylindoles?

Q. Analysis :

- Substituent Effects : Electron-withdrawing groups (e.g., Br, I) deshield adjacent protons. Compare δ 7.74 ppm for 5-Bromo-2-(4-methoxyphenyl)-3-sulfenylindole vs. δ 7.23 ppm for non-brominated analogs .

- Solvent Artifacts : CDCl₃ vs. DMSO-d₆ shifts NH protons (e.g., δ 11.22 ppm in DMSO ).

Resolution : Always report solvent, temperature, and internal standards (e.g., TMS). Cross-validate with HRMS to rule out impurities.

Application: What are the potential biological research applications of this compound?

Q. Methodology :

Q. Methodology :

- Steric Effects : The bulky phenylsulfonyl group hinders Suzuki-Miyaura coupling at position 3. Prioritize Buchwald-Hartwig amination for functionalization .

- Electronic Effects : Sulfonyl withdraws electron density, activating position 5 for nucleophilic substitution (e.g., Br → OH under basic conditions) .

Case Study : Pd/Cu-catalyzed coupling of 3-iodoindoles with thiols achieves regioselective sulfenylation (71% yield) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodology :

- PPE : Use N95 masks, nitrile gloves, and fume hoods due to potential respiratory irritation .

- Waste Disposal : Quench excess reagents (e.g., Na₂SO₃ for H₂O₂) before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.